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Compound of Interest

Compound Name: 2-lodopyridin-3-ol

Cat. No.: B189409

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
lodopyridin-3-ol (CAS: 40263-57-8), a crucial heterocyclic building block in pharmaceutical
and chemical research. The data presented herein, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers and drug
development professionals a foundational dataset for the identification, characterization, and
quality control of this compound.

Molecular Structure and Properties
o |[UPAC Name: 2-iodopyridin-3-ol

e Other Names: 2-lodo-3-hydroxypyridine, 3-Pyridinol, 2-iodo-
e Molecular Formula: CsHaINO

e Molecular Weight: 220.996 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The following tables summarize the *H NMR spectral data for 2-lodopyridin-3-ol.

'H NMR Spectroscopic Data
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Solvent: DMSO-ds

Chemical Shift (d)

Coupling Constant

Assignment Multiplicit
g ppm picty (J) Hz
OH ~10.8 Broad Singlet
J(H6,H5)=3.9,
H-6 7.840 - 7.85 Doublet of Doublets
J(H6,H4)=2.3
H-4 7.209 -7.20 Doublet of Doublets
H-5 7.150 - 7.17 Doublet of Doublets

Data sourced from ChemicalBook.[2]

13C NMR Spectroscopic Data

Publicly available, experimentally determined *C NMR data for 2-lodopyridin-3-ol could not

be located in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

major absorption bands for 2-lodopyridin-3-ol are presented below.

IR Spectral Data

Wavenumber (cm—1)

Assignment

O-H stretch (broad, indicative of hydrogen

3400-3200 ,
bonding)
~3100-3000 C-H stretch (aromatic)
C=C and C=N stretching vibrations (aromatic
~1600-1450 _
ring)
~1200 C-O stretch
~800-700 C-H out-of-plane bending
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Characteristic absorption ranges for the functional groups present. Specific peak values can be
observed in the gas-phase IR spectrum available from the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The electron ionization mass spectrum of 2-lodopyridin-3-ol is summarized below.

Mass SpectralData @000

m/z Relative Intensity (%) Assignment

221 100 [M]* (Molecular lon)
94 ~80 [M-1]*

66 ~40 Fragmentation product

Data interpretation based on the mass spectrum from the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a
Bruker Avance series (e.g., 400 or 500 MHz). A sample of 2-lodopyridin-3-ol (5-10 mg) is
dissolved in a deuterated solvent (e.g., DMSO-ds, CDCIs) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is commonly used as an internal standard (6 = 0.00 ppm). For H
NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled pulse
sequence is employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For
solid samples, the KBr pellet method is common. A small amount of 2-lodopyridin-3-ol is finely
ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The
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spectrum is then recorded over the range of 4000-400 cm~1. Alternatively, Attenuated Total
Reflectance (ATR) can be used for direct analysis of the solid sample.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) is a common technique for volatile and
thermally stable compounds. The sample is introduced into the high-vacuum source of the
mass spectrometer, where it is bombarded with a beam of electrons (typically 70 eV). This
causes ionization and fragmentation of the molecule. The resulting ions are separated by their
mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-lodopyridin-3-ol.
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Caption: General workflow for the spectroscopic analysis of 2-lodopyridin-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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